molecular formula C19H25N5O3S B11255124 4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B11255124
M. Wt: 403.5 g/mol
InChI Key: HTWPRXNUNUUDIZ-UHFFFAOYSA-N
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Description

4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a m-tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine rings. The m-tolylsulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these steps include various halogenated intermediates, sulfonyl chlorides, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the piperazine and morpholine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(6-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical properties not seen in simpler analogs.

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H25N5O3S/c1-16-3-2-4-17(15-16)28(25,26)24-9-7-22(8-10-24)18-5-6-19(21-20-18)23-11-13-27-14-12-23/h2-6,15H,7-14H2,1H3

InChI Key

HTWPRXNUNUUDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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